
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is a chemical compound with the molecular formula C8H17O3P It belongs to the class of organophosphorus compounds, which are characterized by the presence of phosphorus atoms bonded to carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of hexanol with phosphorus trichloride, followed by the addition of ethylene glycol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reaction of Hexanol with Phosphorus Trichloride: Hexanol reacts with phosphorus trichloride to form hexyl phosphorodichloridate.
Addition of Ethylene Glycol: Ethylene glycol is then added to the reaction mixture, leading to the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to the corresponding phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorus atom is attacked by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding phosphine.
Substitution: Various substituted phosphine derivatives.
Aplicaciones Científicas De Investigación
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of 2-Hexyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can influence various biochemical pathways. Its ability to undergo oxidation and reduction reactions also plays a role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethoxy-1,3,2-dioxaphospholane 2-oxide: Similar in structure but with an ethoxy group instead of a hexyl group.
2-Methoxy-1,3,2-dioxaphospholane 2-oxide: Contains a methoxy group instead of a hexyl group.
2-(2,2,2-Trifluoroethoxy)-1,3,2-dioxaphospholane 2-oxide: Contains a trifluoroethoxy group.
Uniqueness
2-Hexyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its hexyl group, which imparts distinct chemical properties and potential applications compared to its analogs. The longer alkyl chain can influence its solubility, reactivity, and interactions with other molecules.
Propiedades
Número CAS |
122833-45-8 |
|---|---|
Fórmula molecular |
C10H21O3P |
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-hexyl-1,3,2λ5-dioxaphosphepane 2-oxide |
InChI |
InChI=1S/C10H21O3P/c1-2-3-4-7-10-14(11)12-8-5-6-9-13-14/h2-10H2,1H3 |
Clave InChI |
NAVQBTYBAHXQLD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCP1(=O)OCCCCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


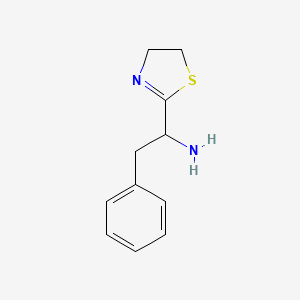
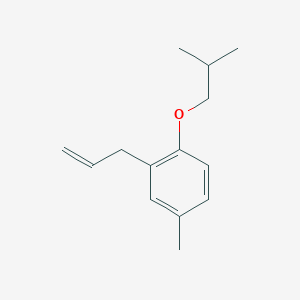
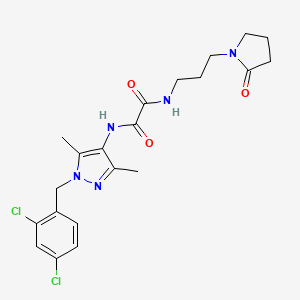
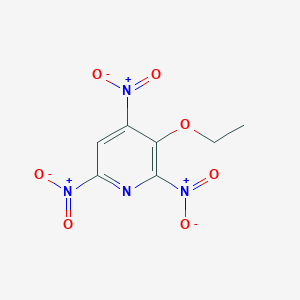
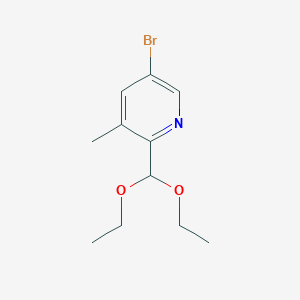
![1-{1-[(4-Chlorophenyl)sulfonyl]prolyl}piperidine-4-carboxamide](/img/structure/B12640953.png)

![9-[(1H-Indol-3-yl)methylidene]naphtho[2,3-b]thiophen-4(9H)-one](/img/structure/B12640961.png)
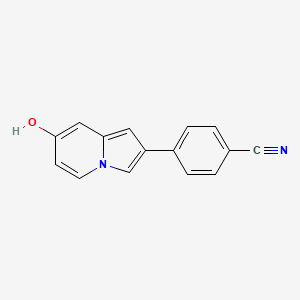
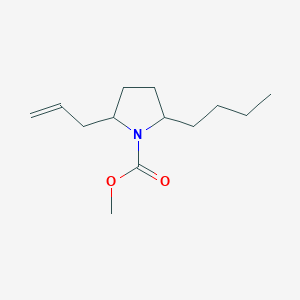
![6-(6-Methoxypyridin-3-yl)benzo[d]thiazol-2-amine](/img/structure/B12640975.png)
![N-Benzyl-N-methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12640983.png)

![2-[[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(3,7-dimethylocta-2,6-dienylsulfanyl)-4-oxopyrimidin-5-yl]methylamino]acetic acid](/img/structure/B12640996.png)
